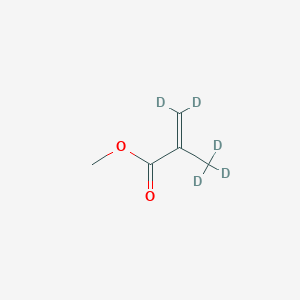

Methyl methacrylate-d5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNEPGJFQJSBK-KPAILUHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)OC)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583735 | |

| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55935-46-1 | |

| Record name | Methyl 2-(~2~H_3_)methyl(~2~H_2_)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methacrylate-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Precision Isotope Engineering: The Molecular Weight Calculation and Validation of Methyl Methacrylate-d5

Executive Summary

In the realm of polymer physics and drug delivery systems, isotopic labeling is not merely about mass difference—it is about contrast . Methyl methacrylate-d5 (MMA-d5) serves as a critical tool in Small-Angle Neutron Scattering (SANS) for zero-average contrast matching and in kinetic isotope effect (KIE) studies for metabolic stability.

This guide provides a rigorous framework for calculating the molecular weight of MMA-d5 (CAS 55935-46-1), moving beyond basic stoichiometry to address isotopic purity and gravimetric implications in polymerization. It further establishes a self-validating protocol using NMR and Mass Spectrometry to confirm the specific isotopologue structure: Methyl (methacrylate-d5) .

The Theoretical Framework

Defining the Isotopologue

The term "MMA-d5" is chemically specific. While multiple isomers exist, the standard research grade (used for backbone contrast in block copolymers) is deuterated at the vinyl and

-

IUPAC Name: Methyl (3,3,2-trideuterio-2-trideuteriomethyl)prop-2-enoate

-

Common Designation: this compound (methacrylate backbone deuterated)[1]

-

Linear Formula:

[2] -

Empirical Formula:

Atomic Weight Standards (IUPAC 2024)

To ensure precision suitable for high-resolution mass spectrometry and stoichiometric calculations, we utilize the standard atomic weights provided by the Commission on Isotopic Abundances and Atomic Weights (CIAAW).

| Element | Isotope | Symbol | Standard Atomic Weight (Da) | Source |

| Carbon | Natural | 12.011 | [CIAAW, 2024] | |

| Oxygen | Natural | 15.999 | [CIAAW, 2024] | |

| Hydrogen | Protium | 1.00784 | [NIST/IUPAC] | |

| Hydrogen | Deuterium | 2.01410 | [NIST/IUPAC] |

Critical Note: The mass difference between Protium (

) and Deuterium () is approx.[3] 1.006 Da per atom. For d5, this results in a mass shift of Da, a deviation significant enough to alter the refractive index and density of the resulting polymer.

Step-by-Step Molecular Weight Calculation

The Calculation Matrix

We calculate the molecular weight (MW) by summing the contributions of the specific isotopologue components.

Target Formula:

-

Carbon (

): -

Oxygen (

): -

Protium (

- Ester Methyl Group): -

Deuterium (

- Vinyl &

Final Summation

Comparative Analysis (d0 vs. d5)

| Component | Standard MMA ( | MMA-d5 ( | Delta ( |

| Molecular Weight | 100.117 g/mol | 105.147 g/mol | +5.03 g/mol |

| Density (25°C) | 0.940 g/mL | 0.983 g/mL | +4.5% |

| Molarity (Pure) | 9.39 M | 9.35 M | -0.4% |

Application Insight: When calculating stoichiometry for polymerization (e.g., ATRP or RAFT), using the standard MW (100.12) for d5 monomer will result in a 5% error in the Degree of Polymerization (DP) . You must adjust the weighed mass to account for the heavier deuterium atoms.

Structural Visualization & Logic

The following diagram illustrates the chemical structure differences and the logical flow for validating the isotopic enrichment.

Caption: Structural comparison of MMA isotopologues and the multi-modal validation workflow required to confirm isotopic purity prior to synthesis.

Experimental Validation Protocols

As a scientist, you cannot rely solely on the label. The following protocols ensure the "d5" designation is chemically accurate.

Protocol A: The "Silent" Proton NMR ( H-NMR)

This is a negative control experiment. In a perfect MMA-d5 sample, the vinyl and

-

Sample Prep: Dissolve 10 mg MMA-d5 in 0.6 mL

(Chloroform-d). -

Acquisition: Run standard proton scan (16 scans).

-

Analysis:

-

Region A (5.5 - 6.2 ppm): Vinyl protons (

). Expectation: Flat baseline (Silence). -

Region B (3.75 ppm): Ester methyl (

). Expectation: Strong Singlet (Integration = 3.0). -

Region C (1.95 ppm):

-Methyl (

-

-

Calculation: If small peaks appear in A or C, integrate them relative to B to calculate % Deuteration.

Protocol B: GC-MS Confirmation

Mass spectrometry confirms the molecular ion shift, ruling out d3/d8 mixtures.

-

Method: Electron Impact (EI), 70 eV.

-

Expectation:

-

Standard MMA: Parent peak (

) at m/z 100. Base peak at m/z 69 (loss of -

MMA-d5: Parent peak (

) at m/z 105 . -

Fragmentation: The loss of the ester methoxy group (

, mass 31) should yield a fragment at m/z 74 (

-

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights of the Elements. CIAAW. [Link]

-

National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. U.S. Department of Commerce. [Link]

Sources

Advanced Characterization of Polymer Architectures using MMA-d5

The following technical guide details the applications, synthesis, and physical principles of Methyl Methacrylate-d5 (MMA-d5) in polymer physics and drug delivery research.

A Technical Guide for Polymer Physicists and Formulation Scientists

Executive Summary

This compound (MMA-d5) is a selectively deuterated monomer essential for resolving complex soft matter structures. By replacing specific hydrogen atoms with deuterium, researchers manipulate the Scattering Length Density (SLD) of the resulting polymer, Poly(this compound) (PMMA-d5), without significantly altering its chemical thermodynamics. This guide details the use of MMA-d5 in Small-Angle Neutron Scattering (SANS) to decouple structural information in polymer blends, nanocomposites, and drug delivery vehicles.

Part 1: The Physics of Deuteration

Structural Identity and Isotopic Purity

In high-precision polymer physics, "MMA-d5" typically refers to the isomer where the backbone vinyl and

The Contrast Mechanism (Self-Validating Logic)

The utility of MMA-d5 relies on the large difference in coherent neutron scattering lengths (

Calculated Scattering Length Density (SLD):

To design a SANS experiment, one must calculate the SLD (

Assumptions: Mass density (

| Polymer | Formula | Total Scattering Length ( | SLD ( |

| h-PMMA | 1.06 | ||

| d5-PMMA | 4.76 | ||

| d8-PMMA | 6.98 |

Insight: d5-PMMA provides an intermediate contrast level. This is particularly useful in three-component systems (e.g., solvent/shell/core) where d8-PMMA might be "too invisible" in deuterated solvents, or when specific contrast matching conditions are required to mask the polymer against a silica or cellulose substrate.

Part 2: Synthesis Protocol – Anionic Polymerization

For polymer physics applications, narrow polydispersity (

Reagents and Purification

-

Monomer: MMA-d5 (Sigma/Cambridge Isotope). Critical: Must be distilled over Calcium Hydride (

) and then titrated with trioctylaluminum to remove trace alcohols/water immediately before polymerization. -

Initiator: sec-Butyllithium (

-BuLi) in cyclohexane. -

Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone.

Step-by-Step Workflow

-

Reactor Prep: Flame-dry a glass reactor under high vacuum (

Torr). -

Solvent Transfer: Cryo-transfer THF into the reactor.

-

Temperature Control: Equilibrate bath to

C. Reasoning: Low temperature suppresses side reactions (termination via carbonyl attack). -

Initiation: Add

-BuLi via break-seal or gas-tight syringe. The solution turns light yellow/orange. -

Propagation: Distill purified MMA-d5 into the reactor. The color disappears immediately (living anions are colorless for PMMA).

-

Termination: Terminate with degassed methanol after 1 hour.

-

Recovery: Precipitate in excess hexanes, filter, and dry in a vacuum oven.

Caption: Workflow for the anionic synthesis of d5-PMMA, ensuring low polydispersity for scattering standards.

Part 3: Core Applications in Research

Structural Analysis of Drug Delivery Vehicles

Context: PMMA-based block copolymers (e.g., PEG-b-PMMA) self-assemble into micelles for hydrophobic drug encapsulation.

The Problem: In standard SANS, the core, shell, and solvent all scatter neutrons. It is impossible to resolve the core radius (

-

Prepare micelles of PEG-b-PMMA-d5.

-

Disperse in a solvent mixture of

that matches the SLD of the PEG corona. -

Result: The corona becomes "invisible." The scattering signal derives only from the d5-PMMA core.

-

Data Fit: Fit the data to a simple sphere model rather than a complex core-shell model, significantly reducing parameter uncertainty.

Thermodynamics of Polymer Blends

Context: Determining the Flory-Huggins interaction parameter (

-

Create a blend of h-Polymer/d5-PMMA.

-

Measure SANS intensity

in the single-phase region. -

Use the Random Phase Approximation (RPA) equation:

-

Causality: The deuteration provides the necessary contrast (

) to measure concentration fluctuations. Without d5-PMMA, most polymer blends have negligible electron density contrast (making SAXS useless) and negligible natural neutron contrast.

Nanocomposite Interfaces (The "Transparent Wood" Case)

Recent research has utilized deuterated PMMA to study the infiltration of polymers into biological scaffolds, such as delignified wood (cellulose).

-

Challenge: Cellulose and h-PMMA have similar SLDs, making the interface hard to see.

-

Protocol: Infiltrate wood with MMA-d5 and polymerize in situ.

-

Outcome: The high SLD of d5-PMMA creates strong contrast against the cellulose scaffold, allowing visualization of the polymer distribution within the cell walls at the nanoscale.

Part 4: Visualization of SANS Contrast Logic

The following diagram illustrates how MMA-d5 allows for "Zero Average Contrast" and specific structural highlighting.

Caption: Contrast variation strategy using d5-PMMA to isolate structural components in micelles.

References

-

Li, Y., et al. (2021). Small Angle Neutron Scattering Shows Nanoscale PMMA Distribution in Transparent Wood Biocomposites.[6] Nano Letters. [Link]

- Higgins, J. S., & Benoit, H. C.Polymers and Neutron Scattering. Oxford University Press.

-

Polymer Source. Deuterated Poly(this compound) Specification Sheet. [Link]

-

NIST Center for Neutron Research. Neutron Scattering Lengths and Cross Sections. [Link]

Sources

- 1. This compound | C5H8O2 | CID 16212930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 甲基丙烯酸甲酯-d5 ≥98 atom % D, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.cn]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. CAS 55935-46-1: this compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for anionic polymerization of Methyl methacrylate-d5

Application Note: High-Fidelity Anionic Polymerization of Methyl Methacrylate-d5 (MMA-d5)

Part 1: Strategic Overview & Rationale

The "High-Stakes" Monomer

this compound (MMA-d5) is a deuterated isotopologue primarily utilized in Small Angle Neutron Scattering (SANS) to create contrast between domains in block copolymers or to silence proton signals in high-resolution NMR studies. Unlike standard MMA, MMA-d5 is cost-prohibitive (approx.

The Method: Ligated Anionic Polymerization Standard free radical polymerization is unsuitable due to poor control over polydispersity (PDI) and end-group fidelity. This protocol utilizes Living Anionic Polymerization in Tetrahydrofuran (THF) at -78°C, mediated by a LiCl / 1,1-Diphenylhexyllithium (DPHLi) system.[1]

-

Why DPHLi? Standard alkyllithiums (e.g., sec-BuLi) are too nucleophilic, attacking the carbonyl group of MMA (side reaction). DPHLi is sterically hindered and bulky, initiating exclusively at the vinyl group.

-

Why LiCl? In polar solvents like THF, lithium ester enolates form aggregates (dimers/tetramers) that broaden PDI. LiCl acts as a

-ligand, complexing with the lithium cation to break aggregates and stabilize the "living" chain end (Teyssié’s Method).

Part 2: Reagent Architecture & Purification

The success of this protocol relies entirely on the removal of protic impurities (water, alcohols).

| Reagent | Grade | Purification Protocol (Critical) |

| MMA-d5 | >99% D atom | 1. Stir over powdered CaH₂ (24h, 0°C).2. High-Purity Option: Add Triethylaluminum (AlEt₃) dropwise until persistent yellow color (scavenges final protic impurities).3. Vacuum distill immediately before use. |

| THF | HPLC Grade | Reflux over Sodium/Benzophenone until deep purple. Distill directly into the reactor or storage ampoule. |

| LiCl | 99.99% | Dry at 130°C under high vacuum (10⁻⁵ Torr) for 24h. Note: Hygroscopic.[2] |

| sec-BuLi | 1.4M in Cyclohexane | Titrate using the Gilman double-titration method to determine exact active concentration. |

| 1,1-Diphenylethylene (DPE) | 98% | Distill over sec-BuLi or CaH₂ under vacuum. Store under Argon. |

| Methanol | Degassed | Sparged with Argon for 30 mins (Termination agent). |

Part 3: Experimental Workflow

Phase 0: The "Dummy Run" (Self-Validation)

Crucial Advice: Before using MMA-d5, perform the entire protocol with non-deuterated MMA. This validates that your vacuum line, glovebox atmosphere, and technique are moisture-free. If the "Dummy" PDI is >1.10, do not proceed to the deuterated monomer.

Phase 1: Reactor Assembly & Solvent Blanking

-

Apparatus: Flame-dried 250 mL round-bottom flask with a glass-coated magnetic stir bar, attached to a high-vacuum manifold or assembled in an Argon glovebox.

-

LiCl Addition: Add dried LiCl (5–10 molar equivalents relative to initiator) to the flask.

-

Solvent Transfer: Cryo-transfer 100 mL of purified THF into the flask.

-

Blanking (Titration): Add sec-BuLi dropwise to the THF/LiCl mixture at -78°C until a faint, persistent pink color appears (indicating all impurities are scavenged). Allow to warm to room temperature to dissolve LiCl, then cool back to -78°C.

Phase 2: Initiator Generation (In-Situ)

The initiator, 1,1-Diphenylhexyllithium (DPHLi), is generated by reacting sec-BuLi with DPE.

-

Calculations: Target

. -

Addition: Add the calculated amount of DPE (1.2 equivalents relative to sec-BuLi) to the reactor.

-

Reaction: Add the calculated dose of sec-BuLi.

-

Observation: The solution will turn from Colorless

Deep Red .-

Validation: If the red color fades, impurities are present. Abort.

-

Phase 3: Propagation

-

Cooling: Ensure reactor is stable at -78°C (Dry Ice/Acetone bath).

-

Monomer Addition: Slowly add the purified MMA-d5 via syringe or break-seal ampoule.

-

The "Start" Signal: The solution will immediately change from Deep Red

Colorless . -

Time: Allow polymerization to proceed for 1 hour (conversion is typically rapid, <30 mins, but 1 hour ensures 100%).

Phase 4: Termination & Isolation

-

Termination: Add degassed Methanol (2 mL).

-

Precipitation: Pour the cold reaction mixture into a 10-fold excess of stirring Hexane or Petroleum Ether.

-

Filtration: Collect the white precipitate.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Part 4: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism Pathway

This diagram illustrates the chemical transformation from the precursor initiator to the living polymer chain.

Caption: Step-wise chemical progression from initiator formation (Red) to living enolate propagation (Colorless), stabilized by LiCl.

Figure 2: Purification & Reactor Workflow

This diagram details the physical movement of reagents through the vacuum manifold to ensure sterility.

Caption: Critical purification pipeline. The monomer must pass through drying and scavenging steps before entering the reactor.

Part 5: Troubleshooting & Quality Control

| Symptom | Probable Cause | Corrective Action |

| No color change (Colorless | sec-BuLi is dead or DPE is wet. | Titrate sec-BuLi. Redistill DPE over CaH₂. |

| Red color fades before MMA addition | System leak or wet solvent. | Check vacuum seals. Re-dry THF over Na/Benzophenone.[1] |

| Broad PDI (>1.20) | Insufficient LiCl or "Hot" spots. | Increase LiCl ratio. Ensure rapid stirring. Maintain -78°C strictly. |

| High MW shoulder (GPC) | Oxygen contamination (Coupling). | Degas methanol thoroughly. Check reactor seal. |

| Low Yield | Termination by impurities. | Improve monomer purification (AlEt₃ step is critical). |

References

-

Teyssié, P., et al. (1990). Ligand-modified anionic polymerization of methacrylates.[1][6][7] Macromolecules.[1][6][7][8][9][10]

-

Baskaran, D. (2003). Strategic improvements in the anionic polymerization of methacrylates. Progress in Polymer Science.[7]

-

Varshney, S. K., et al. (1992). Anionic polymerization of methacrylates in the presence of lithium chloride.[7][8][11] Macromolecules.[1][6][7][8][9][10]

-

Cambridge Isotope Laboratories. (n.d.). Deuterated Monomers Handling Guide.

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. youtube.com [youtube.com]

- 4. US20010046938A1 - Synthesis of dilithium initiator - Google Patents [patents.google.com]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.aston.ac.uk [research.aston.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

Synthesizing deuterated PMMA for Small-Angle Neutron Scattering (SANS)

Application Note: Precision Synthesis of Perdeuterated Poly(methyl methacrylate) (d -PMMA) for Small-Angle Neutron Scattering (SANS)

Part 1: Executive Summary & Scientific Rationale

Small-Angle Neutron Scattering (SANS) is the definitive technique for resolving soft matter structures in the 1–100 nm range. However, its power relies entirely on contrast variation —the ability to manipulate the scattering length density (SLD) of components to mask or highlight specific structural features.

Poly(methyl methacrylate) (PMMA) is a ubiquitous standard in polymer physics and a critical hydrophobic block in amphiphilic drug delivery carriers (e.g., PMMA-b-PEG micelles). To probe the internal structure of these carriers (e.g., drug loading distribution in the core), researchers must render the PMMA "invisible" or "distinct" against the solvent background. This requires perdeuterated PMMA (d

This guide details the Anionic Polymerization of d

The Physics of Contrast: Why Deuteration?

Neutrons interact with atomic nuclei.[1] Hydrogen (

Table 1: Neutron Scattering Parameters

| Material | Density (g/cm | Formula Unit | SLD ( |

| h-PMMA | 1.188 | C | 1.07 |

| d | 1.255 | C | 6.86 |

| Toluene (h) | 0.867 | C | 0.94 |

| Toluene-d | 0.943 | C | 5.66 |

| D | 1.110 | D | 6.37 |

Note: By synthesizing d

Part 2: Critical Reagents & Pre-requisites

Materials

-

Monomer: Methyl methacrylate-d

(d-MMA), >99.5 atom % D. (Commercial sources: Cambridge Isotope, Sigma-Aldrich). -

Initiator: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane.

-

Capping Agent: 1,1-Diphenylethylene (DPE). Crucial for preventing carbonyl attack.

-

Solvent: Tetrahydrofuran (THF), HPLC grade, inhibitor-free.

-

Drying Agents: Calcium Hydride (CaH

), Sodium metal (for solvent only), Benzophenone. -

Terminator: Degassed Methanol (MeOH).

The "Living" Requirement

Anionic polymerization is intolerant of impurities (water, oxygen, alcohols). A single microgram of water can kill the active centers, broadening the PDI.

-

Glassware: All reactors must be flamed under high-vacuum (

Torr) or baked at 150°C overnight. -

Inert Atmosphere: High-purity Argon (Ar) or Nitrogen (N

) passed through O

Part 3: Protocol – Monomer Purification (The "Make or Break" Step)

Commercially available d-MMA contains inhibitors (e.g., hydroquinone) and trace moisture. Unlike styrene, MMA cannot be dried over sodium/potassium alloy because the alkali metal will attack the ester carbonyl, causing polymerization or degradation.

Step-by-Step Purification:

-

Pre-drying: Stir d-MMA over crushed CaH

(5% w/v) for 24 hours at 0°C. -

Degassing: Attach the flask to a high-vacuum line. Perform three Freeze-Pump-Thaw (FPT) cycles:

-

Freeze monomer in liquid N

.[2] -

Pump vacuum to < 100 mTorr.

-

Thaw to room temperature to release dissolved gases.

-

-

Vacuum Distillation: Distill the monomer under static vacuum into a graduated ampoule or buret.

-

Checkpoint: Discard the first 10% (forerun) and leave the last 10% (residue).

-

-

Titration (Optional but Recommended): For ultra-high molecular weight targeting, add a dilute solution of trioctylaluminum (TEA) dropwise until a faint persistent yellow color appears (indicating all protic impurities are scavenged), then flash distill immediately into the polymerization reactor.

Part 4: Protocol – Anionic Polymerization of d -PMMA

This protocol uses the DPE-capped s-BuLi method in THF at -78°C. This approach prevents the "back-biting" side reaction where the initiator attacks the monomer's carbonyl group instead of the double bond.

Workflow Diagram

Figure 1: Workflow for the anionic synthesis of d-PMMA using DPE capping to ensure controlled initiation.

Experimental Steps:

-

Reactor Setup: Equip a 250 mL flamed glass reactor with a magnetic stir bar, rubber septa, and an inert gas inlet. Maintain positive Argon pressure.

-

Solvent Charge: Cannulate 100 mL of dry, degassed THF into the reactor. Cool the reactor to -78°C using a dry ice/acetone bath.

-

Initiator Addition: Add the calculated amount of s-BuLi (e.g., 0.5 mmol for a target

of 20k, assuming 10g monomer). -

Capping (The "Secret Sauce"): Add 1,1-Diphenylethylene (DPE) in a 1.5-fold molar excess relative to s-BuLi.

-

Observation: The solution will turn a deep Cherry Red . This indicates the formation of the bulky diphenylalkyl anion. This species is too sterically hindered to attack the carbonyl of MMA but reactive enough to attack the vinyl double bond.

-

-

Monomer Addition: Slowly add the purified d

-MMA (10 g) via cannula down the reactor wall to pre-cool it before it hits the solution.-

Observation: The color will instantly shift from cherry red to pale yellow/colorless . This is the propagating enolate anion.

-

-

Propagation: Stir at -78°C for 1–2 hours. The conversion is typically rapid.

-

Termination: Add 2 mL of degassed methanol. The solution will become completely clear.

-

Precipitation: Pour the reaction mixture into a 10-fold excess of hexanes or a methanol/water mixture (depending on MW) to precipitate the polymer. Filter and dry under vacuum at 40°C for 48 hours.

Part 5: Characterization & Validation

Before using the polymer for SANS, you must validate its physical parameters.

| Technique | Purpose | Acceptance Criteria (SANS Standard) |

| H-NMR | Verify deuteration & residual protons | < 1% residual H (Integrate 3.6 ppm -OCH |

| GPC (THF) | Molecular Weight Distribution | PDI ( |

| DSC | Glass Transition Temperature | |

| SANS | Experimental SLD Determination | Fit |

Part 6: Application Case – Drug Delivery Nanoparticles

Scenario: You are developing a block copolymer micelle (PMMA-b-PEG) to deliver a hydrophobic drug. You need to know if the drug is uniformly distributed in the PMMA core or clustered at the interface.

Method:

-

Synthesize: d

-PMMA-b-h-PEG (using the protocol above, followed by ethylene oxide addition). -

Solvent Matching: Dissolve micelles in a mixture of D

O and H -

Result: The core becomes "invisible" to neutrons.[3] The scattering signal comes only from the h-PEG shell and the drug (if the drug is hydrogenated).

-

Contrast Flip: Change solvent to match h-PEG. Now only the d

-PMMA core is visible.

Visualization: Contrast Variation Strategy

Figure 2: Strategy for isolating core vs. shell structure using d-PMMA and solvent contrast matching.

References

- Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice. Oxford University Press.

-

Lindner, P., & Zemb, T. (2002). Neutron, X-ray and Light Scattering: Introduction to an Investigative Tool for Colloidal and Polymeric Systems. North-Holland.

-

NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator. Retrieved from [Link]

-

Hammouda, B. (2008). Probing Nanoscale Structures - The SANS Toolbox. NIST.[1]

-

Lodge, T. P., et al. (2004). "Calibration of the molecular weight distribution of poly(methyl methacrylate) by SANS." Macromolecules, 37(1), 195-202.

Application Note & Protocol: Synthesis of Deuterated Poly(methyl methacrylate) via RAFT Polymerization using MMA-d5 Monomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Deuterated Polymers in Advanced Applications

In the landscape of polymer chemistry and materials science, precision at the molecular level is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] This level of control is particularly crucial in high-stakes applications such as drug delivery, biomaterials, and nanotechnology.[2][3]

This application note delves into a specialized application of RAFT polymerization: the synthesis of deuterated poly(methyl methacrylate) (PMMA-d8) using deuterated methyl methacrylate (MMA-d5) monomers. The substitution of hydrogen with its stable isotope, deuterium, imparts unique properties to the resulting polymer.[4] These include enhanced thermal and oxidative stability, and distinct spectroscopic signatures that are invaluable for analytical purposes.[4][5] In the realm of drug development, deuterated compounds can exhibit improved metabolic stability and pharmacokinetic profiles.[6][7][] This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of PMMA-d8, tailored for researchers and professionals seeking to leverage the unique advantages of isotopically labeled polymers.

Core Principles: Understanding the RAFT Polymerization Mechanism

RAFT polymerization is a type of reversible-deactivation radical polymerization that allows for the synthesis of polymers with a high degree of control over their structure.[1] The process relies on a chain-transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[1] The general mechanism involves a series of reversible addition-fragmentation steps, as illustrated below.

Figure 1: The RAFT polymerization mechanism, showcasing initiation, the reversible addition-fragmentation process, and termination.

The key to a successful RAFT polymerization is the selection of an appropriate CTA for the specific monomer being used. For "more-activated monomers" (MAMs) such as methacrylates, trithiocarbonates and aromatic dithioesters are generally effective.

Experimental Protocol: RAFT Polymerization of MMA-d5

This protocol provides a detailed methodology for the synthesis of deuterated poly(methyl methacrylate) (PMMA-d8) with a target degree of polymerization (DP) of 100.

Materials and Reagents

| Reagent | Supplier | Product Number | Notes |

| Methyl methacrylate-d5 (MMA-d5) | Varies | Varies | Store at 2-8 °C, inhibitor should be removed before use. |

| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) | Sigma-Aldrich | 723037 | A suitable RAFT agent for methacrylates. |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 441090 | Recrystallize from methanol before use. |

| Anisole (Anhydrous) | Sigma-Aldrich | 240176 | Polymerization solvent. |

| Methanol (ACS grade) | Varies | Varies | For polymer precipitation. |

| Deuterated Chloroform (CDCl3) | Varies | Varies | For NMR analysis. |

| Tetrahydrofuran (THF, HPLC grade) | Varies | Varies | For GPC analysis. |

Step-by-Step Polymerization Procedure

Figure 2: Experimental workflow for the RAFT polymerization of MMA-d5.

-

Reagent Preparation:

-

To remove the inhibitor (typically hydroquinone monomethyl ether), pass the MMA-d5 monomer through a column of basic alumina.

-

Recrystallize the AIBN initiator from methanol to ensure purity.

-

-

Reaction Setup:

-

In a 25 mL Schlenk flask equipped with a magnetic stir bar, add the following reagents:

-

MMA-d5 (2.00 g, 18.8 mmol)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (64.8 mg, 0.188 mmol)

-

AIBN (6.18 mg, 0.0376 mmol)

-

Anisole (4.0 mL)

-

-

This corresponds to a target degree of polymerization (DP) of 100 and a CTA:Initiator ratio of 5:1.

-

-

Deoxygenation:

-

Seal the Schlenk flask with a rubber septum.

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

-

Polymerization:

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours for high conversion).

-

-

Quenching the Reaction:

-

To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air while cooling it in an ice-water bath.

-

Purification of the Polymer

-

Dilute the reaction mixture with a small amount of THF (e.g., 2 mL).

-

Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol (e.g., 200 mL) while stirring.

-

Isolate the precipitated polymer by filtration or decantation.

-

To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol.

-

Dry the final polymer product under vacuum at room temperature overnight to yield a fine white powder.

Characterization of Deuterated PMMA

Monomer Conversion via ¹H NMR Spectroscopy

-

Dissolve a small aliquot of the crude polymerization mixture in deuterated chloroform (CDCl3).

-

Monomer conversion can be determined by comparing the integral of the vinyl protons of the MMA-d5 monomer (which will be absent or significantly reduced) with the integral of the polymer backbone protons. Due to deuteration, the characteristic signals of the methyl and methylene protons of the monomer will be absent. The presence of the methoxy protons (-OCH3) can be used for this calculation.

Molecular Weight and Polydispersity via Gel Permeation Chromatography (GPC)

-

Dissolve the purified, dried polymer in THF at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection into the GPC system.

-

The number-average molecular weight (Mn) and the polydispersity index (Đ = Mw/Mn) can be determined using a calibration curve constructed with conventional PMMA standards.

Expected Results

| Parameter | Expected Value |

| Monomer Conversion | > 90% |

| Mn (theoretical) | ~10,000 g/mol |

| Mn (GPC) | Close to theoretical Mn |

| Polydispersity (Đ) | < 1.3 |

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The narrow polydispersity (Đ < 1.3) obtained from GPC analysis is a strong indicator of a well-controlled polymerization, characteristic of a successful RAFT process.[9] Furthermore, a close correlation between the theoretical number-average molecular weight (calculated from the monomer-to-CTA ratio and conversion) and the experimentally determined Mn from GPC provides further validation of the controlled nature of the polymerization.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of deuterated poly(methyl methacrylate) via RAFT polymerization of MMA-d5. The use of deuterated monomers opens up a wide range of possibilities for advanced applications, from enhancing the performance of materials in demanding environments to providing invaluable tools for analytical and biomedical research.[4][10] By following the outlined procedures, researchers can reliably produce well-defined deuterated polymers, enabling further innovation in their respective fields.

References

- RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology | Macromolecules - ACS Publications. (2021, October 8).

- RAFT Polymerization - Sigma-Aldrich.

- Reversible addition−fragmentation chain-transfer polymerization - Wikipedia.

- Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO2 - Chemical Science (RSC Publishing).

- Typical Procedures for Polymerizing via RAFT - Sigma-Aldrich.

- Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA - PMC - NIH. (2019, May 31).

- Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA - MDPI. (2019, May 31).

- Deuterated Polymers: Complete Guide - ResolveMass Laboratories Inc. (2025, December 10).

- RAFT Polymerization - Reaction Setup - YouTube. (2022, April 20).

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).

- Synthesis of Deuterated and Sulfurated Polymers by Inverse Vulcanization: Engineering Infrared Transparency via Deuteration - Azimuth Corporation. (2024, January 2).

- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5).

- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025, August 30).

- Deuterated Polymers: Chemical and Physical Properties and Future Prospects. - DTIC. (1985, October 16).

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA [mdpi.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. azimuth-corp.com [azimuth-corp.com]

Application Note & Protocol: Synthesis of Deuterated Polymethacrylates via Atom Transfer Radical Polymerization (ATRP)

Abstract

This guide provides a comprehensive framework for the synthesis of well-defined deuterated polymethacrylates using Atom Transfer Radical Polymerization (ATRP). Deuterated polymers are powerful tools in materials science, drug development, and analytical chemistry, offering unique properties for applications ranging from neutron scattering to metabolic drug studies.[1][2] ATRP is presented as the method of choice for this synthesis due to its robustness, tolerance of various functional groups, and ability to produce polymers with controlled molecular weights and low dispersity.[3][4] This document details the underlying principles of ATRP, provides step-by-step protocols for reagent purification and polymerization, outlines critical characterization techniques, and includes a troubleshooting guide for common experimental challenges.

Introduction: The Significance of Deuterated Polymers

The substitution of hydrogen with its stable isotope, deuterium, imparts significant changes to the physicochemical properties of polymers.[1] The increased mass of deuterium alters bond vibrational frequencies, which can lead to enhanced chemical stability and a longer metabolic half-life in biomedical applications.[1][5] This "kinetic isotope effect" is a cornerstone of the use of deuterated compounds in pharmaceutical research to modulate drug metabolism and reduce toxicity.[6]

For materials scientists, deuterated polymers are invaluable for techniques like Small-Angle Neutron Scattering (SANS), where the difference in neutron scattering length between hydrogen and deuterium provides a unique contrast to probe polymer morphology and dynamics. Furthermore, they serve as essential standards for analytical methods such as mass spectrometry.[1]

Controlled radical polymerization techniques are essential for creating these specialized materials with high precision. Among them, Atom Transfer Radical Polymerization (ATRP) stands out as a versatile and widely adopted method. It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ or Mw/Mn), and complex architectures (e.g., block copolymers).[3][7]

Core Principles of Atom Transfer Radical Polymerization (ATRP)

ATRP is a type of reversible-deactivation radical polymerization (RDRP). Its mechanism relies on a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species (typically alkyl halides).[3][7] This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.[3]

The key steps are:

-

Activation: The copper(I) complex (e.g., [CuIBr/L]) reversibly abstracts a halogen atom from a dormant polymer chain end (Pn-X), forming a propagating radical (Pn•) and the oxidized copper(II) complex ([CuIIBr2/L]). This occurs with a rate constant of activation, kact.[3]

-

Propagation: The active radical (Pn•) adds to a monomer molecule (M), extending the polymer chain. This step is identical to conventional free-radical polymerization.[3][8][9]

-

Deactivation: The copper(II) complex rapidly transfers a halogen atom back to the propagating radical, reforming the dormant species (Pn+1-X) and the copper(I) activator. This occurs with a rate constant of deactivation, kdeact.[3]

The equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals extremely low. This minimizes irreversible termination reactions (coupling or disproportionation) that are common in conventional radical polymerizations, thus enabling controlled growth.[3]

Kinetic Isotope Effects in the ATRP of Deuterated Methacrylates

While the core propagation step in ATRP is mechanistically identical to conventional free-radical polymerization, the presence of deuterium on the monomer can introduce subtle kinetic isotope effects (KIEs).[8][9] Studies comparing the polymerization of standard and 13C-labeled methyl methacrylate (MMA) have shown that the chain-propagation steps are the same.[8][9] For deuterated methacrylates, the C-D bond is stronger than the C-H bond. This can slightly alter the reactivity of the monomer and the resulting radical, potentially leading to minor differences in propagation rates compared to their non-deuterated counterparts. However, for well-controlled ATRP systems, these effects are generally minimal and do not impede the ability to synthesize well-defined polymers.

Caption: The core equilibrium of ATRP.

Experimental Guide: Protocol for ATRP of Methyl Methacrylate-d8 (MMA-d8)

This protocol describes a standard laboratory-scale synthesis of poly(methyl methacrylate-d8) targeting a degree of polymerization (DP) of 100.

Materials & Equipment

-

Monomer: Methyl methacrylate-d8 (MMA-d8, 99 atom % D)

-

Initiator: Ethyl α-bromoisobutyrate (EBiB)

-

Catalyst: Copper(I) bromide (CuBr, 99.999%)

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Solvent: Anisole (anhydrous)

-

Inhibitor Remover: Basic alumina column

-

Other: Anhydrous methanol, tetrahydrofuran (THF), nitrogen or argon gas, Schlenk line, magnetic stir bars, glass syringes, rubber septa.

Causality: The choice of initiator (EBiB) is critical because its structure mimics the dormant polymer chain end of methacrylate, ensuring rapid and efficient initiation.[10] PMDETA is a common and effective ligand that forms a soluble and highly active catalyst complex with CuBr.[11] Anisole is a suitable solvent as it has a low chain transfer constant and effectively solubilizes the polymer.

Reagent Purification (Self-Validation Step)

The success of ATRP is highly sensitive to impurities, especially oxygen, which can terminate radicals and oxidize the Cu(I) catalyst.[12] Rigorous purification is a self-validating step that prevents reaction failure.

-

Monomer Purification: Pass the MMA-d8 monomer through a column of basic alumina to remove the inhibitor (e.g., MEHQ). The purified monomer should be used immediately or stored under inert gas at low temperature.

-

Solvent and Ligand Purification: Anhydrous solvents are typically used as received. PMDETA should be distilled under reduced pressure or purged with inert gas for at least 30 minutes before use.

-

Catalyst Handling: CuBr is susceptible to oxidation. It is crucial to handle it under an inert atmosphere (glovebox or Schlenk line) and use freshly purchased, high-purity material. If the CuBr is greenish (indicating Cu(II) oxidation), it should be washed with acetic acid and methanol before use.

Polymerization Protocol

Target: DP = 100, [MMA-d8]0/[EBiB]0/[CuBr]0/[PMDETA]0 = 100:1:1:1

| Component | Amount (for 10 mL MMA-d8) | Moles |

| MMA-d8 (MW: 108.19 g/mol ) | 10.0 mL (9.4 g) | 86.9 mmol |

| EBiB (MW: 195.04 g/mol ) | 127 µL (170 mg) | 0.869 mmol |

| CuBr (MW: 143.45 g/mol ) | 124.7 mg | 0.869 mmol |

| PMDETA (MW: 173.33 g/mol ) | 182 µL (150.6 mg) | 0.869 mmol |

| Anisole | 10.0 mL | - |

Procedure:

-

Setup: Place the CuBr and a magnetic stir bar into a 50 mL Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

-

Catalyst Complex Formation: Using degassed syringes, add the anisole (10.0 mL) and PMDETA (182 µL) to the flask. Stir the mixture until the CuBr dissolves to form a clear, lightly colored solution.

-

Addition of Monomer and Initiator: In a separate, dry flask, mix the purified MMA-d8 (10.0 mL) and EBiB (127 µL). Degas this mixture by subjecting it to three freeze-pump-thaw cycles.[12]

-

Initiation: Using a degassed syringe, transfer the monomer/initiator mixture to the catalyst solution in the Schlenk flask.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C. The reaction mixture may turn dark brown or reddish, which is typical for this catalyst system.[12]

-

Monitoring: To monitor the reaction progress, samples can be periodically withdrawn using a degassed syringe and analyzed by 1H NMR (to determine monomer conversion) and GPC (to track molecular weight evolution). A linear relationship between ln([M]0/[M]) and time indicates a constant number of active species, a hallmark of a controlled polymerization.[13]

-

Termination: After the desired conversion is reached (e.g., ~50-70% for high end-group fidelity, typically 4-6 hours), stop the reaction by cooling the flask in an ice bath and exposing the solution to air. The solution should turn green/blue as the copper catalyst oxidizes.

Polymer Purification

-

Dilute the reaction mixture with ~20 mL of THF.

-

Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.[12]

-

Concentrate the resulting solution using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a large excess (~400 mL) of cold methanol while stirring vigorously.

-

Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization of Deuterated Polymethacrylate

Precise characterization is essential to validate the success of the synthesis.[1][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the polymer structure and determine monomer conversion.[15]

-

1H NMR: In a suitable solvent (e.g., CDCl3), the disappearance of the vinyl proton signals from the monomer (~5.5 and 6.1 ppm for MMA) relative to a stable internal standard or the solvent peak allows for the calculation of monomer conversion. The spectrum of the final polymer should show broad signals corresponding to the polymer backbone and the absence of monomer peaks.

-

2H (Deuterium) NMR: This technique directly confirms the incorporation of deuterium into the polymer structure. It provides a clean spectrum showing signals only from the deuterated positions.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is the primary method for determining the molecular weight and molecular weight distribution (Đ = Mw/Mn) of the polymer.[16]

-

Expected Results: For a well-controlled ATRP, the GPC trace should show a single, symmetrical, and narrow peak. The number-average molecular weight (Mn) should be close to the theoretical value (Mn,th) calculated as: Mn,th = ([M]0/[I]0) × Conversion × MW,monomer + MW,initiator

-

The dispersity (Đ) should ideally be low, typically < 1.3 for methacrylate polymerizations.[17]

Caption: Experimental workflow for ATRP synthesis.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No Polymerization | 1. Oxygen in the system.2. Impure monomer/solvent.3. Inactive initiator or catalyst. | 1. Ensure thorough degassing (use more F-P-T cycles). Check Schlenk line for leaks.2. Re-purify all reagents.3. Use fresh, high-purity initiator and catalyst. |

| Poor Control (Đ > 1.5) | 1. Initiation is slow compared to propagation.2. High concentration of radicals leading to termination.3. Chain transfer to solvent. | 1. Ensure the initiator is appropriate for the monomer (e.g., EBiB for methacrylates).2. Reduce reaction temperature or dilute the reaction mixture.3. Choose a solvent with a lower chain transfer constant. |

| Reaction Stops Prematurely | 1. Loss of active chain ends due to termination.2. Catalyst deactivation/precipitation. | 1. Limit conversion to <95% to preserve chain-end functionality.[3]2. Ensure the ligand-to-copper ratio is appropriate to maintain catalyst solubility and activity.[18] Consider a more robust ligand. |

| Broad or Bimodal GPC Trace | 1. Inefficient initiation.2. Presence of impurities that generate new chains.3. Significant termination. | 1. Check initiator purity and structure.2. Rigorously purify all reagents and clean glassware.3. Lower the reaction temperature or catalyst concentration. |

References

-

Ashford, E. J., et al. (1999). Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules. Available at: [Link]

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is Atom Transfer Radical Polymerization (ATRP)? YouTube. Available at: [Link]

-

Aydogan, B., et al. (2013). Synthesis of PMMA-b-PU-b-PMMA tri-block copolymers through ARGET ATRP in the presence of air. Express Polymer Letters. Available at: [Link]

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Wikipedia. Available at: [Link]

-

Polymers and People. (2020). Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. Available at: [Link]

-

Martinez, M. R., et al. (2022). Depolymerization of Polymethacrylates Mediated by ATRP Catalysts. ACS Green Chemistry. Available at: [Link]

-

Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Advanced Materials. Available at: [Link]

-

Kelly, M. (2022). Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube. Available at: [Link]

-

Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Copolymerization of Methyl Methacrylate and n-Butyl Acrylate. Macromolecules. Available at: [Link]

-

Jagtap, R. N., et al. (2021). 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Polymers: Complete Guide. ResolveMass Laboratories Inc. Available at: [Link]

-

Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules. Available at: [Link]

-

Matyjaszewski Polymer Group. (n.d.). Photoinitiated ATRP. Carnegie Mellon University. Available at: [Link]

-

Matyjaszewski Polymer Group. (n.d.). Starting Points. Carnegie Mellon University. Available at: [Link]

-

Schmidt, F. G., et al. (2021). Synthesis of Polymers From Bio-Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR-Mediated ATRP. Macromolecular Chemistry and Physics. Available at: [Link]

-

Tang, W., & Matyjaszewski, K. (2006). Tridentate Nitrogen-Based Ligands in Cu-Based ATRP: A Structure-Activity Study. Macromolecules. Available at: [Link]

-

Singleton, D. A., et al. (2003). Isotope Effects and the Mechanism of Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]

-

Dong, H., & Matyjaszewski, K. (2010). ATRP of Methacrylates Utilizing CuIIX2/L and Copper Wire. Macromolecules. Available at: [Link]

-

Singleton, D. A., et al. (2016). Isotope Effects and the Mechanism of Atom Transfer Radical Polymerization. ACS Figshare. Available at: [Link]

-

Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Carnegie Mellon University. Available at: [Link]

-

Morozov, A., et al. (2010). High molecular weight polymethacrylates by AGET ATRP under high pressure. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

-

Queffelec, J., et al. (2000). The Effect of Ligands on Copper-Mediated Atom Transfer Radical Polymerization. Macromolecules. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds. ResolveMass Laboratories Inc. Available at: [Link]

-

Skalsky, B., & Petereit, H.-U. (2005). Chemistry and Application Properties of Polymethacrylate Systems. Taylor & Francis. Available at: [Link]

-

Wang, H. S., et al. (2023). Chemical Recycling of Polymethacrylates Synthesized by RAFT Polymerization. ETH Zurich Research Collection. Available at: [Link]

-

Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Available at: [Link]

-

Pirali, T., et al. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, W.-J., et al. (1997). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Journal of Polymer Science Part B: Polymer Physics. Available at: [Link]

-

Laun, J., et al. (2019). Continuous process for ATRP: Synthesis of homo and block copolymers. Reaction Chemistry & Engineering. Available at: [Link]

-

Gensch, T., et al. (2019). Mechanistically Guided Predictive Models for Ligand and Initiator Effects in Copper-Catalyzed Atom Transfer Radical Polymerization (Cu-ATRP). Journal of the American Chemical Society. Available at: [Link]

-

Isowater Corporation. (n.d.). Applications for Deuterium. Isowater Corporation. Available at: [Link]

-

Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? Neuland Labs. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. isowater.com [isowater.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]

- 6. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. measurlabs.com [measurlabs.com]

- 16. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijpras.com [ijpras.com]

Application Notes and Protocols: Copolymerization Kinetics of Styrene and Methyl Methacrylate-d5

Abstract: This document provides a comprehensive guide for researchers and scientists on determining the copolymerization kinetics of styrene (St) and deuterated methyl methacrylate (MMA-d5). We delve into the theoretical underpinnings of free-radical copolymerization, including the Mayo-Lewis model, and discuss the implications of isotopic substitution on reaction kinetics. Detailed, field-tested protocols are provided for every stage of the process, from reagent purification to polymerization and final analysis. The methodologies emphasize scientific integrity, featuring self-validating checks and robust data analysis techniques, including the Fineman-Ross and Kelen-Tüdős methods, to ensure the generation of reliable reactivity ratios.

Theoretical Foundation: Understanding the Kinetics

Free-radical copolymerization is a powerful technique for tailoring polymer properties by combining two or more different monomers into a single polymer chain.[1] The resulting copolymer's microstructure—be it random, alternating, or blocky—is dictated by the kinetics of the propagation steps. The styrene and methyl methacrylate system is one of the most extensively studied examples of ideal random copolymerization.[2][3]

The Mayo-Lewis Model and Reactivity Ratios

The cornerstone of copolymerization kinetics is the Mayo-Lewis equation , which describes the instantaneous composition of the copolymer being formed from a given monomer feed composition.[3] The model assumes that the reactivity of a growing polymer radical is determined solely by its terminal monomer unit.[4]

For a system with two monomers, M₁ (Styrene) and M₂ (MMA-d5), there are four possible propagation reactions, each with its own rate constant (k):

-

M₁• + M₁ → M₁• (Rate constant: k₁₁)

-

M₁• + M₂ → M₂• (Rate constant: k₁₂)

-

M₂• + M₁ → M₁• (Rate constant: k₂₁)

-

M₂• + M₂ → M₂• (Rate constant: k₂₂)

From these, two critical parameters emerge: the **reactivity ratios (r₁ and r₂) **, defined as:

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

Here, r₁ represents the preference of a styrene-terminated radical (M₁•) to add another styrene monomer over an MMA-d5 monomer. Conversely, r₂ describes the preference of an MMA-d5-terminated radical (M₂•) to add another MMA-d5 monomer over a styrene monomer. The product of these ratios (r₁ * r₂) indicates the overall copolymerization behavior. For the styrene/MMA system, both r₁ and r₂ are typically less than 1, leading to the formation of a random copolymer with a tendency toward alternation.[5]

The Role of Deuterium: Kinetic Isotope Effect (KIE)

Introducing methyl methacrylate-d5, where the five hydrogens on the methyl ester group are replaced by deuterium, allows for the investigation of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes.[6][7]

In this specific case, the C-D bonds are not directly broken during the polymerization of the vinyl group. Therefore, any observed effect would be a secondary kinetic isotope effect (SKIE) , which is typically much smaller than a primary KIE where the bond to the isotope is cleaved in the rate-determining step.[8][9] A non-unity KIE (kH/kD ≠ 1) can still provide valuable insights into the transition state of the propagation reactions.

Experimental Design and Rationale

The primary goal is to determine the reactivity ratios, r_St_ and r_MMA-d5_. This is achieved by performing a series of low-conversion polymerizations with varying initial monomer feed ratios.

Causality Behind Experimental Choices:

-

Low Conversion (<10%): The Mayo-Lewis equation is a differential equation that describes the instantaneous copolymer composition. By keeping the overall monomer conversion low, we ensure that the monomer feed ratio does not significantly change during the experiment. This allows us to approximate the differential form of the equation, simplifying the data analysis immensely.

-

Multiple Feed Ratios: To solve for two unknowns (r₁ and r₂), a series of experiments (typically 5-7) covering a wide range of initial monomer mole fractions (e.g., from 0.1 to 0.9) is necessary to generate a robust dataset for accurate graphical or computational analysis.

-

Initiator Choice: Azobisisobutyronitrile (AIBN) is an excellent choice for radical polymerization.[10][11] Its decomposition rate is not significantly affected by the solvent system and it decomposes into radicals without generating species that can easily induce chain transfer. A reaction temperature of 60-70 °C ensures a suitable decomposition rate for AIBN.[12]

-

Oxygen-Free Environment: Oxygen is a potent inhibitor of free-radical polymerization. Therefore, all reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon), and monomers must be deoxygenated using techniques like freeze-pump-thaw cycles.[13]

Detailed Application Protocols

Protocol 1: Reagent Purification

Rationale: Commercial monomers contain inhibitors (like hydroquinone derivatives) to prevent spontaneous polymerization during storage. Initiators can degrade over time. Removing these impurities is paramount for obtaining reproducible kinetic data.

A. Monomer Purification (Styrene and MMA-d5):

-

Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).

-

In a separatory funnel, wash the monomer with an equal volume of the 10% NaOH solution. Shake vigorously for 1-2 minutes and allow the layers to separate. Discard the lower aqueous layer. Repeat this step three times.

-

Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

-

Dry the monomer over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) for several hours.

-

Filter the drying agent.

-

Distill the monomer under reduced pressure. Collect the fraction boiling at the correct temperature/pressure and discard the first and last 10% of the distillate.

-

Store the purified monomers in a refrigerator under a nitrogen atmosphere and use within a week.

B. Initiator Purification (AIBN):

-

Gently heat methanol (approx. 40-50 °C) in a beaker.

-

In a separate beaker, dissolve AIBN in a minimal amount of the warm methanol to create a saturated solution.[14]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

-

Collect the white needle-like crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold methanol.

-

Dry the purified AIBN crystals under vacuum at room temperature. Store in a dark container in a freezer.[14]

Protocol 2: Free-Radical Copolymerization Workflow

This protocol outlines the setup for one of the several required experiments, each with a different initial monomer feed ratio.

-

Preparation: Calculate the required mass of purified styrene and MMA-d5 for a specific mole fraction (e.g., f_St_ = 0.2, f_MMA-d5_ = 0.8). Calculate the mass of AIBN required (typically 0.1-0.5 mol% with respect to the total moles of monomers).

-

Reaction Setup:

-

Add the calculated amounts of styrene, MMA-d5, and purified AIBN to a Schlenk flask equipped with a magnetic stir bar.

-

Add a minimal amount of an appropriate solvent if required (e.g., benzene, toluene), though bulk polymerization is often preferred.[4]

-

Seal the flask with a rubber septum.

-

-

Degassing: Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen.

-

Freeze the mixture in a liquid nitrogen bath.

-

Apply a high vacuum for several minutes.

-

Close the flask to the vacuum and thaw the mixture in a warm water bath. You should observe bubbling as dissolved gases escape.

-

Repeat this cycle two more times. After the final cycle, backfill the flask with high-purity nitrogen or argon.

-

-

Polymerization: Immerse the sealed flask in a pre-heated oil bath maintained at a constant temperature (e.g., 60 °C or 70 °C).[4]

-

Reaction Monitoring & Quenching: Allow the reaction to proceed for a predetermined time calculated to achieve <10% conversion. To quench the reaction, remove the flask from the oil bath and immerse it in an ice-water bath. Exposing the mixture to air can also help inhibit further polymerization.

Protocol 3: Copolymer Isolation and Conversion Measurement

-

Precipitation: Slowly pour the cooled reaction mixture into a large beaker containing a non-solvent (e.g., methanol or hexane) under vigorous stirring. The copolymer will precipitate as a white solid. A volume of non-solvent at least 10 times the volume of the reaction mixture is recommended.

-

Purification: Allow the precipitate to settle, then collect it by vacuum filtration. Re-dissolve the collected polymer in a small amount of a suitable solvent (e.g., chloroform or THF) and re-precipitate it into the non-solvent. This step is crucial to ensure all unreacted monomers are removed.

-

Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Gravimetric Conversion: Calculate the percent conversion using the following formula:

-

% Conversion = (Mass of dry copolymer / Initial total mass of monomers) * 100

-

Protocol 4: Copolymer Composition Analysis via ¹H NMR

Rationale: ¹H NMR spectroscopy is a direct and highly accurate method for determining the molar ratio of monomer units incorporated into the copolymer chain.[15] The deuteration of the MMA-d5 monomer simplifies the spectrum, as the characteristic methoxy peak of MMA at ~3.6 ppm will be absent.

-

Sample Preparation: Dissolve a small amount (10-15 mg) of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).

-

Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the longest T₁ value) to allow for complete relaxation of all protons, which is essential for accurate integration.

-

Integration and Calculation:

-

Integrate the aromatic proton signals from the styrene units, which appear in the region of 6.5–7.3 ppm . Let this integral be I_St_. Since there are 5 aromatic protons per styrene unit, the relative molar amount is proportional to I_St_ / 5.

-

Integrate the aliphatic backbone proton signals. The signal from the single backbone proton of styrene often overlaps with the two backbone protons of MMA. However, a more distinct signal is often the methyl group protons from the MMA backbone, which appear around 0.8-1.2 ppm . Let this integral be I_MMA_. Since there are 3 protons in this methyl group, the relative molar amount is proportional to I_MMA_ / 3.

-

The mole fraction of styrene in the copolymer (F_St_) is calculated as:

-

F_St_ = (I_St_ / 5) / [(I_St_ / 5) + (I_MMA_ / 3)]

-

-

The mole fraction of MMA-d5 in the copolymer (F_MMA-d5_) is:

-

F_MMA-d5_ = 1 - F_St_

-

-

Data Analysis: Calculating Reactivity Ratios

Once you have the initial monomer feed mole fractions (f₁ for St) and the resulting copolymer mole fractions (F₁ for St) for each experiment, you can determine the reactivity ratios using several methods.

Linearization Methods: Fineman-Ross and Kelen-Tüdős

These graphical methods rearrange the Mayo-Lewis equation into a linear form (y = mx + c).[16]

-

Fineman-Ross (F-R) Method:

-

Equation: G = H * r₁ - r₂

-

Where: G = (x * (y-1)) / y and H = x² / y

-

With: x = f₁ / f₂ and y = F₁ / F₂

-

A plot of G versus H yields a straight line with slope = r₁ and intercept = -r₂. While simple, this method can give undue weight to data points at the extremes of the feed composition.[17]

-

-

Kelen-Tüdős (K-T) Method:

-

This is a more reliable method that introduces a constant (α) to distribute the data points more evenly.[17]

-

Equation: η = (r₁ + r₂/α) * ξ - r₂/α

-

Where: η = G / (α + H) and ξ = H / (α + H)

-

The constant α is calculated as sqrt(H_min * H_max), where H_min and H_max are the minimum and maximum H values from the F-R data.

-

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

-

Data Presentation

Summarize the experimental data and calculated values in a clear, tabular format for easy comparison and analysis.

Table 1: Experimental Data for Styrene (M₁) and MMA-d5 (M₂) Copolymerization at 60°C

| Run | Initial Feed Mole Fraction (f₁) | Copolymer Mole Fraction (F₁) | % Conversion | H (F-R) | G (F-R) | ξ (K-T) | η (K-T) |

|---|---|---|---|---|---|---|---|

| 1 | 0.1 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

| 2 | 0.25 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

| 3 | 0.4 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

| 4 | 0.55 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

| 5 | 0.7 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

| 6 | 0.85 | Value from NMR | <10% | Calc. | Calc. | Calc. | Calc. |

Interpretation and Final Analysis

Once the reactivity ratios for the St/MMA-d5 system are determined, they should be compared to established literature values for the non-deuterated St/MMA system to evaluate the kinetic isotope effect.

Table 2: Comparison of Reactivity Ratios

| System | r₁ (Styrene) | r₂ (MMA) | r₁ * r₂ | Method | Source |

|---|---|---|---|---|---|

| St / MMA-d5 | Your Value | Your Value | Calc. | Kelen-Tüdős | This Work |

| St / MMA | ~0.52 | ~0.46 | ~0.24 | Various | Literature Average[5][15] |

A significant deviation of your determined r₂ value from the literature value for non-deuterated MMA would indicate a measurable secondary kinetic isotope effect. This could suggest that changes in the vibrational modes of the C-D bonds in the ester methyl group influence the stability of the radical transition state during propagation.

References

-

Current Time Information. Google. Link

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. (2025). ResearchGate. Link

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically Method. (2025). ResearchGate. Link

-

Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. (2024). Iraqi National Journal of Chemistry. Link

-

Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. (n.d.). ChemRxiv. Link

-

MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. (n.d.). Chinese Journal of Polymer Science. Link

-

Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. (2021). PubMed Central. Link

-

Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization. (2019). Macromolecules. Link

-

Copolymerization of styrene and methyl methacrylate. Part I: Experimental kinetics and mathematical modeling. (2025). ResearchGate. Link

-

Determination of the Radical Reactivity Ratios... by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. (2018). Macromolecules. Link

-

Synthesis and characterization of poly(styrene-b-methyl methacrylate) block copolymers via ATRP and RAFT. (n.d.). DergiPark. Link

-

Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. (1944). Journal of the American Chemical Society. Link

-

How can I recrystallize AIBN? (2014). ResearchGate. Link

-

Characterization of intramolecular microstructure of styrene- methyl methacrylate copolymers... (1991). Pure and Applied Chemistry. Link

-

Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. (1997). Macromolecules. Link

-

Kinetic isotope effect. (n.d.). Wikipedia. Link

-

Polymerization Initiators. (n.d.). Tokyo Chemical Industry Co., Ltd. Link

-

Radical copolymerization of lipoamide with vinyl monomers. (2025). ResearchGate. Link

-

Atom Transfer Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by FeCl2/Iminodiacetic Acid. (n.d.). Journal of Macromolecular Science, Part A. Link

-

Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator... (2025). ResearchGate. Link

-

Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. (n.d.). The Royal Society of Chemistry. Link

-

Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI. Link

-

Poly(Styrene–co–Methyl Methacrylate), α-Hydroxy, ω-TEMPO-moiety terminated random copolymer. (n.d.). Polymer Source. Link

-

Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, University of Illinois. Link

-

Characterization of Styrene and Methyl Methacrylate Polymer/Cu2O Synthesized by Nano emulsion Polymerization. (n.d.). AIP Publishing. Link

-

Determination of reactivity ratios by the Fineman–Ross (a and c) and Kelen–Tüdös (b and d) methods... (n.d.). ResearchGate. Link

-

11.8: The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts. Link

-

AIBN – Knowledge and References. (n.d.). Taylor & Francis. Link

-

Digital twins' kinetics of virtual free-radical copolymerization of vinyl monomers with stable radicals. 2. Styrene. (n.d.). arXiv. Link

-

Free Radical Initiators. (n.d.). Sigma-Aldrich. Link

-

Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). University of Technology, Iraq. Link

-

Functionalization of Poly(styrene-co-methyl methacrylate) Particles for Selective Removal of Bilirubin. (n.d.). MDPI. Link

-

What Is The Deuterium Kinetic Isotope Effect? (2025). YouTube. Link

-

Method of free radically polymerizing vinyl monomers. (n.d.). Google Patents. Link

-

The deuterium kinetic isotope effect for the halogenation of an a... (n.d.). Pearson+. Link

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. The deuterium kinetic isotope effect for the halogenation of an a... | Study Prep in Pearson+ [pearson.com]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Polymerization Initiators | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]